1-(6-(Aminomethyl)pyridin-2-yl)ethanol
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Overview
Description
1-(6-(Aminomethyl)pyridin-2-yl)ethanol is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, characterized by the presence of an aminomethyl group at the 6-position and a hydroxyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Aminomethyl)pyridin-2-yl)ethanol typically involves the reaction of 2-chloromethylpyridine with ammonia or an amine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by an aminomethyl group. The resulting intermediate is then subjected to reduction to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Aminomethyl)pyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of pyridine-2-carbaldehyde or pyridine-2-carboxylic acid.
Reduction: Formation of 1-(6-(Aminomethyl)pyridin-2-yl)amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(6-(Aminomethyl)pyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-(Aminomethyl)pyridin-2-yl)ethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1-(6-Amino-2-pyridinyl)ethanol: Similar structure but lacks the aminomethyl group.
2-(Aminomethyl)pyridine: Lacks the hydroxyl group at the 2-position.
6-(Aminomethyl)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness: 1-(6-(Aminomethyl)pyridin-2-yl)ethanol is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-[6-(aminomethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4,6,11H,5,9H2,1H3 |
InChI Key |
KTDZEBFMSRRLFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=N1)CN)O |
Origin of Product |
United States |
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